

N-(3-Methoxyphenyl)acetamide (CAS 588-16-9): A Technical Whitepaper

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Compound of Interest

Compound Name: **N-(3-Methoxyphenyl)acetamide**

Cat. No.: **B186980**

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Abstract: This document provides an in-depth technical overview of **N-(3-Methoxyphenyl)acetamide** (CAS 588-16-9), a key organic intermediate. It consolidates critical data on its physicochemical properties, toxicological profile, and detailed experimental protocols for its synthesis and analysis. Visual workflows for synthesis and characterization are presented to facilitate comprehension and replication. While primarily recognized as a synthetic building block, this guide also touches upon the limited available information regarding its biological activity, serving as a comprehensive resource for professionals in chemical and pharmaceutical development.

Chemical Identity and Physicochemical Properties

N-(3-Methoxyphenyl)acetamide, also known as 3-Methoxyacetanilide, is an acetamide derivative of m-anisidine. Its chemical structure and key properties are summarized below.

Table 1: Chemical Identifiers and Names

Identifier	Value
CAS Number	588-16-9 [1] [2] [3]
IUPAC Name	N-(3-methoxyphenyl)acetamide [2] [4]
Molecular Formula	C ₉ H ₁₁ NO ₂ [1] [2] [3]
Synonyms	3-Methoxyacetanilide, 3-Acetamidoanisole, m-Acetaniside, N-Acetyl-m-anisidine [4]
InChI Key	OIEFZHJNURGFFI-UHFFFAOYSA-N [2] [4]
Canonical SMILES	CC(=O)NC1=CC(=CC=C1)OC [1] [2]

Table 2: Physicochemical Data

Property	Value	Source(s)
Molecular Weight	165.19 g/mol	[1] [2]
Appearance	White to light yellow crystalline powder	
Melting Point	81 - 90 °C	[1] [2] [5]
Boiling Point	338.7 °C	[1] [2]
Density	1.127 g/cm ³	[2] [6]
Flash Point	158.6 °C	[1] [2]
Topological Polar Surface Area	38.3 Å ²	[6]
XLogP3	1.3 - 1.7	[6]
Solubility	Soluble in Acetone, DCM, DMSO, Methanol. Sparingly soluble in water.	[7] [8]

Synthesis Protocols and Workflow

N-(3-Methoxyphenyl)acetamide can be synthesized through various methods. A common and efficient laboratory-scale protocol involves the Beckmann rearrangement of a ketoxime using trifluoromethanesulfonic anhydride (triflic anhydride).

Experimental Protocol: Synthesis via Beckmann Rearrangement

This protocol is adapted from a method for synthesizing amides from ketoximes.[\[5\]](#)

Materials:

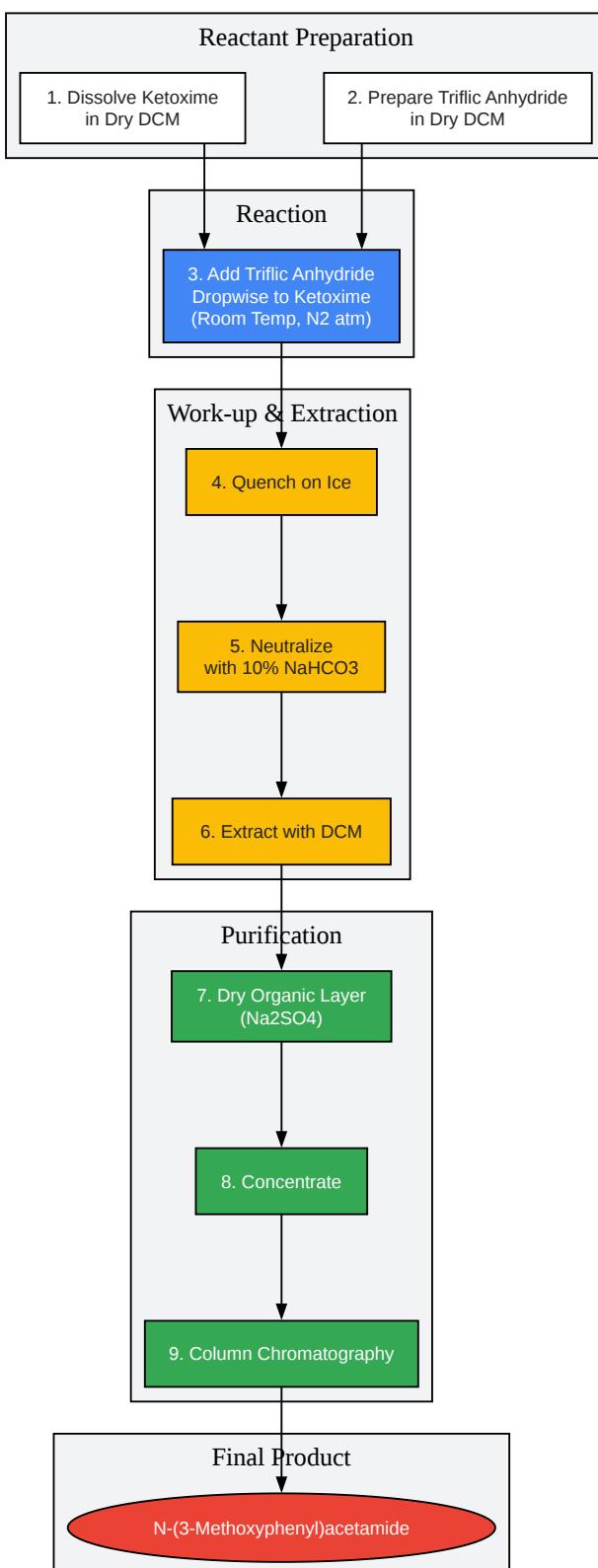
- Appropriate ketoxime precursor
- Trifluoromethanesulfonic anhydride (Triflic anhydride)
- Dry Dichloromethane (DCM)
- 10% Sodium Bicarbonate (NaHCO_3) solution
- Crushed ice
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane-ethyl acetate and DCM-methanol solvent systems

Procedure:

- Dissolve the starting ketoxime (2.0 mmol) in 5 mL of dry DCM within an oven-dried round-bottom flask under a nitrogen atmosphere.
- In a separate vessel, prepare a solution of triflic anhydride (2.0 mmol) in 5 mL of dry DCM.
- Add the triflic anhydride solution dropwise to the ketoxime solution over a period of 10-15 minutes.

- Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, pour the reaction mixture onto crushed ice (100 g).
- Neutralize the mixture with a 10% NaHCO₃ solution (approx. 20 mL).
- Extract the aqueous layer with DCM (3 x 15 mL).
- Combine the organic extracts and dry over anhydrous Na₂SO₄.
- Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography using a suitable gradient of hexane-ethyl acetate or DCM-methanol to obtain pure **N-(3-Methoxyphenyl)acetamide**.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **N-(3-Methoxyphenyl)acetamide** via Beckmann rearrangement.

Biological and Toxicological Profile

Biological Activity

Detailed studies on the specific mechanism of action or signaling pathways for **N-(3-Methoxyphenyl)acetamide** are not extensively documented in public literature. It is primarily utilized as an intermediate in the synthesis of more complex molecules, including dyes and active pharmaceutical ingredients.^[9] One source suggests that methylation of the parent acetanilide can lead to the formation of pro-apoptotic proteins that are fluorescent, though specific targets or pathways were not detailed.^[1] The biological activity of structurally related acetamide derivatives has been explored, showing potential for antioxidant and anti-inflammatory properties, but these findings do not directly apply to the title compound.^[10]

Toxicological Data

The compound is classified as harmful if swallowed. Standard safety precautions, including the use of personal protective equipment, are recommended during handling.^[7]

Table 3: Acute Toxicity Data

Parameter	Value	Species	Route	Source(s)
LD ₅₀	1100 mg/kg	Mouse	Oral	[6]

Table 4: Hazard and Precautionary Statements

GHS Statement	Code	Description	Source(s)
Hazard Statement	H302	Harmful if swallowed.	[1]
Precautionary Statement	P264	Wash skin thoroughly after handling.	
Precautionary Statement	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[1]
Precautionary Statement	P301 + P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[1]
Precautionary Statement	P330	Rinse mouth.	[1]

Analytical and Characterization Protocols

Characterization of **N-(3-Methoxyphenyl)acetamide** relies on standard spectroscopic and chromatographic techniques to confirm its structure and purity.

Experimental Protocol: Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- ¹H NMR Analysis (300 MHz, DMSO-d₆): Expected chemical shifts (δ) are approximately 2.42 (singlet, 3H, CH₃), 3.86 (singlet, 3H, OCH₃), 6.96 (multiplet, 4H, Ar-H), and 10.25 (singlet, 1H, NH).[5]
- ¹³C NMR Analysis (75 MHz, DMSO-d₆): Expected chemical shifts (δ) are approximately 171.1, 153.2, 126.3, 124.1, 121.9, 121.6, 113.4, 56.8, and 22.9.[5]

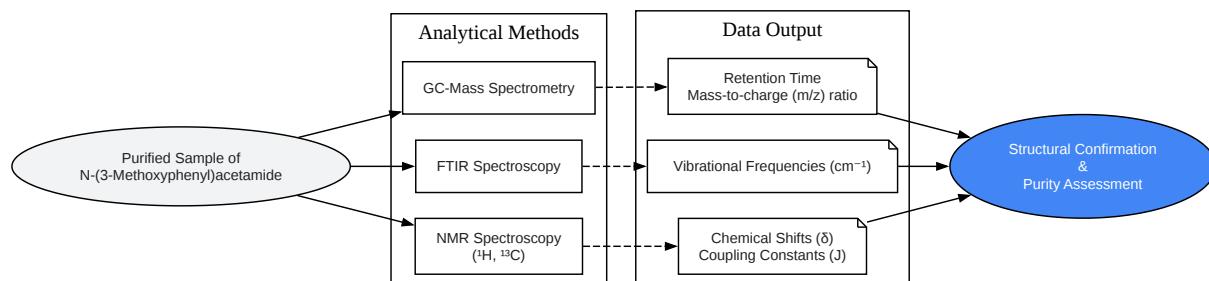
2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet containing a small amount of the sample.
- Analysis: Acquire the spectrum. Expected characteristic peaks (cm^{-1}) include absorptions around 3340 (N-H stretch), 1674 (C=O amide I band), and 1230-1280 (C-O stretch).[5]

3. Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like DCM or ethyl acetate.
- Analysis: Inject the sample into the GC-MS system. The expected molecular ion peak $[\text{M}]^+$ should be observed at m/z 165.[5]

Analytical Workflow Diagram



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